molecular formula C16H15ClN2O B11352072 5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11352072
M. Wt: 286.75 g/mol
InChI Key: CQNDHMJEMWZPEV-UHFFFAOYSA-N
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Description

5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole typically involves the cyclodehydration of the corresponding carboxylic acids and 1,2-phenylenediamine derivatives. One common method is the Phillips method, which uses 5 N hydrochloric acid as both the catalyst and solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is not fully understood. it is suggested that the compound may inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It may also interact with specific receptors in the body, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is unique due to its specific chemical structure, which imparts distinct biological activities. Its combination of a benzimidazole core with a chlorinated phenoxy methyl group makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

6-chloro-2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2O/c1-10-3-6-15(11(2)7-10)20-9-16-18-13-5-4-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19)

InChI Key

CQNDHMJEMWZPEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)Cl)C

Origin of Product

United States

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